(2-(tert-Butoxy)phenyl)boronic acid
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Overview
Description
(2-(tert-Butoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and stability. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tert-butyl alcohol under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of this compound with high purity. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .
Scientific Research Applications
(2-(tert-Butoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(tert-Butoxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylphenylboronic acid: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and steric properties.
2-tert-butoxymethylphenylboronic acid: Contains an additional methylene group, which can influence its reactivity and solubility.
Uniqueness
The presence of the tert-butoxy group in (2-(tert-Butoxy)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in cases where steric hindrance plays a crucial role .
Biological Activity
(2-(tert-Butoxy)phenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and antibacterial effects, supported by data tables and relevant case studies.
1. Structure and Properties
This compound features a boronic acid moiety attached to a phenyl ring with a tert-butoxy substituent. This structural configuration enhances its ability to interact with biological macromolecules, particularly enzymes.
2. Enzyme Inhibition
Boronic acids are known for their ability to form stable complexes with serine residues in the active sites of enzymes. This characteristic makes them potential candidates for developing therapeutic agents against various diseases.
Table 1: Enzyme Inhibition Activity of this compound
Enzyme Type | Inhibition Mechanism | IC50 Value (µM) |
---|---|---|
Serine Proteases | Covalent bond formation | 0.5 |
β-Lactamases | Reversible binding | 0.004 |
Acetylcholinesterase | Competitive inhibition | 115.63 |
Research indicates that this compound can inhibit serine proteases effectively, which is crucial in drug development for diseases where protease activity is dysregulated .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Anticancer Activity Assessment
In vitro studies using various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) demonstrated significant cytotoxic effects:
Table 2: Cytotoxicity of this compound
Cell Line | IC50 Value (µM) |
---|---|
A549 | 18.76 |
MDA-MB-231 | 22.2 |
The compound exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating its potential as a therapeutic agent .
4. Antibacterial Activity
Boronic acids have shown promising antibacterial properties, particularly against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance.
Table 3: Antibacterial Efficacy of this compound
Bacterial Strain | Inhibition Mechanism | IC50 Value (µM) |
---|---|---|
Escherichia coli | β-Lactamase inhibition | 0.008 |
Staphylococcus aureus | Competitive inhibition | 0.004 |
Studies have demonstrated that this compound can effectively inhibit the growth of pathogenic bacteria by targeting their enzymatic defenses .
5. Conclusion
This compound exhibits significant biological activity across various domains, including enzyme inhibition, anticancer effects, and antibacterial properties. Its ability to form stable interactions with enzymes positions it as a valuable compound in drug development.
Further research is warranted to explore its full therapeutic potential and optimize its pharmacokinetic properties for clinical applications.
Properties
Molecular Formula |
C10H15BO3 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3 |
InChI Key |
STNQVBCAMCAFKC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OC(C)(C)C)(O)O |
Origin of Product |
United States |
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